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Compound of Interest

Compound Name: 2-Bromo-4,5-difluoroanisole

Cat. No.: B1333715

Application Notes

2-Bromo-4,5-difluoroanisole is a valuable and versatile building block for the synthesis of
complex organic molecules, particularly in the field of medicinal chemistry. Its unique
substitution pattern, featuring a bromine atom and two fluorine atoms on an anisole core,
provides multiple strategic advantages for the construction of novel therapeutic agents. The
presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling
reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of
diverse aryl, heteroaryl, and alkynyl moieties. The difluoro substitution pattern can significantly
influence the physicochemical properties of the final compounds, such as metabolic stability,
lipophilicity, and binding affinity to biological targets.

One of the key applications of 2-Bromo-4,5-difluoroanisole is in the synthesis of potent and
selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell
signaling, and their dysregulation is implicated in a wide range of diseases, including cancer
and inflammatory disorders. The 2-methoxy-4,5-difluorophenyl moiety derived from 2-Bromo-
4,5-difluoroanisole can serve as a key pharmacophoric element that interacts with the active
site of specific kinases.

A notable example is the use of 2-Bromo-4,5-difluoroanisole in the development of inhibitors
for NUAK1 (NUAK family SNF1-like kinase 1), a serine/threonine kinase involved in cancer
progression and metastasis.[1] The synthesis of NUAKL1 inhibitors often involves the coupling
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of 2-Bromo-4,5-difluoroanisole with a heterocyclic core, demonstrating its utility in generating
libraries of potential drug candidates for targeted cancer therapy.

Featured Application: Synthesis of NUAK1 Kinase
Inhibitors

NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and has
emerged as a promising therapeutic target in oncology. It is involved in various cellular
processes that contribute to tumor growth and metastasis.[1] The development of selective
NUAK1 inhibitors is a key area of research for novel cancer treatments. 2-Bromo-4,5-
difluoroanisole serves as a crucial starting material for the synthesis of a class of NUAK1
inhibitors, as described in patent literature.[2] The general synthetic strategy involves a Suzuki-
Miyaura coupling reaction to introduce the 2-methoxy-4,5-difluorophenyl group onto a
heterocyclic scaffold.

NUAK1 Signaling Pathway

The NUAK1 signaling pathway is complex and involved in regulating cellular processes such
as cell adhesion, migration, and metabolism, all of which are critical in the context of cancer.

Downstream Effectors & Cellular Processes
LKB1
Cell Migration
P  (Metastasis)
NUAK1 Metabolism Cell Adhesion

Phosphorylates

> MYPT1

Click to download full resolution via product page

Simplified NUAK1 Signaling Pathway.
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Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving 2-Bromo-
4,5-difluoroanisole as a building block.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the
Synthesis of a NUAK1 Inhibitor Precursor

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-4,5-
difluoroanisole with a heterocyclic boronic acid or boronate ester, a key step in the synthesis
of certain NUAK1 kinase inhibitors.

Reaction Scheme:

Where Ar-B(OR)2 is a heterocyclic boronic acid/ester and Br-Ar' is 2-Bromo-4,5-
difluoroanisole.

Materials:

2-Bromo-4,5-difluoroanisole (1.0 equiv)

Heterocyclic boronic acid or pinacol boronate ester (1.1 - 1.5 equiv)

Palladium catalyst (e.g., Pd(dppf)Clz, 2-5 mol%)

Base (e.g., K2COs, Na2COs, or Cs2COs, 2.0 - 3.0 equiv)

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, or toluene)

Inert gas (Argon or Nitrogen)
Procedure:

e To a dry Schlenk flask, add 2-Bromo-4,5-difluoroanisole, the heterocyclic boronic
acid/ester, the palladium catalyst, and the base.

o Evacuate and backfill the flask with an inert gas three times.
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» Add the degassed solvent to the flask via syringe.
o Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

e Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

o Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel to obtain the desired
coupled product.

Quantitative Data (Representative):

Heteroc Temp ) Yield
Entry Catalyst Base Solvent Time (h)
ycle (°C) (%)
Pyridazin )
] Pd(dppf) Dioxane/
1 e-boronic K2COs3 100 12 75-90
) Cl2 H20
acid
Pyrimidin
e- Pd(PPhs)
2 Na2COs DME 90 16 70-85
boronate a
ester
Indazole-
) Pdz(dba)
3 boronic Cs2CO0s3 Toluene 110 8 80-95
" 3/ XPhos
aci

Note: Yields are typical ranges and may vary depending on the specific substrates and reaction
conditions.
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Suzuki-Miyaura Coupling Workflow.

Protocol 2: Sonogashira Coupling of 2-Bromo-4,5-
difluoroanisole

This protocol provides a general method for the Sonogashira coupling of 2-Bromo-4,5-
difluoroanisole with a terminal alkyne, which is another important C-C bond-forming reaction
in medicinal chemistry.

Reaction Scheme:

Where R-C=CH is a terminal alkyne and Br-Ar' is 2-Bromo-4,5-difluoroanisole.
Materials:

» 2-Bromo-4,5-difluoroanisole (1.0 equiv)

e Terminal alkyne (1.1 - 1.5 equiv)

o Palladium catalyst (e.g., Pd(PPhs)2Clz, 2-5 mol%)

o Copper(l) iodide (Cul, 1-10 mol%)

» Base (e.g., triethylamine or diisopropylamine, 2.0 - 5.0 equiv)

e Anhydrous and degassed solvent (e.g., THF or DMF)

 Inert gas (Argon or Nitrogen)
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Procedure:

To a dry Schlenk flask, add 2-Bromo-4,5-difluoroanisole, the palladium catalyst, and Cul.
Evacuate and backfill the flask with an inert gas three times.

Add the degassed solvent and the amine base via syringe.

Stir the mixture at room temperature for 10-15 minutes.

Add the terminal alkyne dropwise to the reaction mixture.

Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-60 °C).
Monitor the reaction progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad
of celite to remove the catalyst residues.

Wash the filtrate with saturated agueous ammonium chloride solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired
alkynylated product.

Quantitative Data (Representative):
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Pd Temp . Yield
Entry Alkyne Base Solvent Time (h)
Catalyst (°C) (%)
Phenylac  Pd(PPhs)
1 EtsN THF RT 4 85-95
etylene 2Cl2
Ethynyltri
yn _ Pd(PPhs)
2 methyilsil i-Pr2NH DMF 50 6 80-90
4
ane
1- Pd(dppf
3 (dppf) EtsN THF 40 8 75-88
Heptyne Clz

Note: Yields are typical ranges and may vary depending on the specific substrates and reaction
conditions.
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Sonogashira Coupling Workflow.
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Conclusion

2-Bromo-4,5-difluoroanisole is a highly useful building block in medicinal chemistry, enabling
the synthesis of complex and biologically active molecules. Its application in the development
of NUAK1 kinase inhibitors highlights its potential for the discovery of novel therapeutics. The
provided protocols for Suzuki-Miyaura and Sonogashira couplings offer a foundation for
researchers to utilize this versatile reagent in their drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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